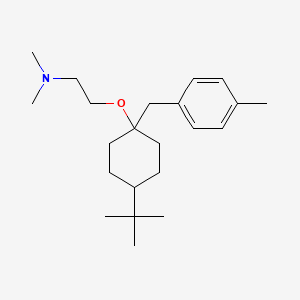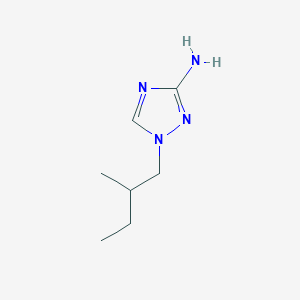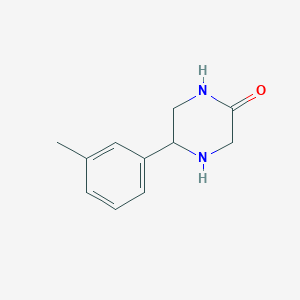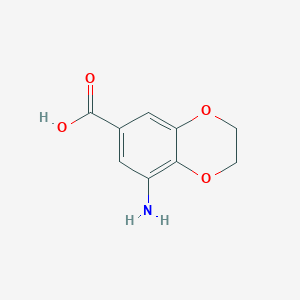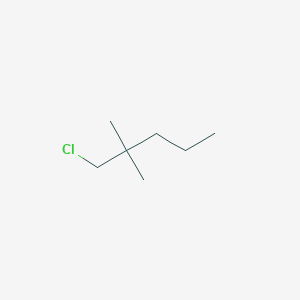
1-Chloro-2,2-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by a chlorine atom attached to a carbon chain with two methyl groups at the second carbon position. This compound is of interest due to its unique structural properties and reactivity, making it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,2-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The chlorination process is carefully controlled to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,2-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethylpent-1-ene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to hydrocarbons under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or sodium alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,2-dimethylpent-1-ene.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
1-Chloro-2,2-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While not directly used as a drug, its derivatives or related compounds may be explored for biological activity or as building blocks in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-chloro-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base and the reaction conditions.
Comparación Con Compuestos Similares
1-Chloro-2,2-dimethylpropane: Another chloroalkane with a similar structure but a shorter carbon chain.
2-Chloro-2,3-dimethylpentane: A structural isomer with the chlorine atom and methyl groups in different positions.
2-Chloro-2,4-dimethylpentane: Another isomer with different substitution patterns.
Comparison: 1-Chloro-2,2-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity in substitution and elimination reactions due to steric and electronic effects. Its unique structure makes it a valuable compound for studying the influence of molecular structure on chemical reactivity.
Propiedades
Fórmula molecular |
C7H15Cl |
|---|---|
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
1-chloro-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 |
Clave InChI |
WLQHUPKANMBKDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


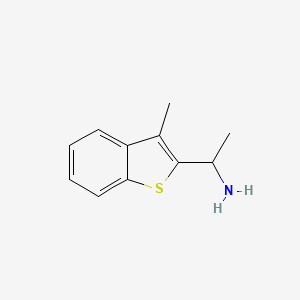

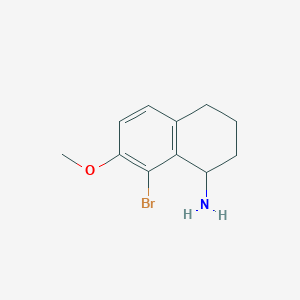
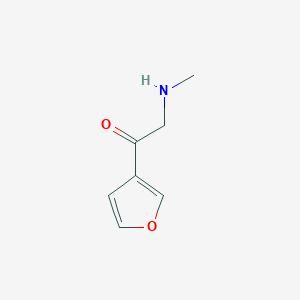
![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)

![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
